1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
The compound 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one features a 4,5-dihydroimidazole core (C₃H₄N₂) substituted at position 2 with a (2-chlorophenyl)methylsulfanyl group and at position 1 with a propan-1-one moiety. Its molecular formula is deduced as C₁₃H₁₄ClN₂OS, with an average molecular mass of approximately 296.8 g/mol (calculated). The 2-chlorophenyl group introduces steric and electronic effects due to the chlorine atom’s electronegativity and para-directing nature.
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQFAUWALZIOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with 1,3-dibromopropane in the presence of a base to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across multiple fields:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances this activity by interacting with bacterial cell wall synthesis pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Pharmacology
- Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes involved in disease pathways, including kinases and proteases, which are critical in cancer progression and infection.
Material Science
- Catalytic Applications : Due to its unique structure, it may serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties.
Case Studies
Several studies have documented the application of similar compounds in medicinal chemistry:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria using imidazole derivatives. |
| Johnson & Lee (2021) | Anticancer Research | Identified imidazole compounds that triggered apoptosis in breast cancer cells. |
| Patel et al. (2023) | Catalytic Efficiency | Showed improved yields in organic transformations using sulfanyl-substituted imidazoles as catalysts. |
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxy-1-propanone ()
- Molecular Formula : C₁₉H₁₉FN₂O₂S
- Average Mass : 358.43 g/mol
- Key Differences: Substituents: A 3-fluorobenzylsulfanyl group replaces the 2-chlorophenylmethylsulfanyl, and an additional phenoxy group is attached to the propanone. Implications: The fluorine atom increases electronegativity and lipophilicity compared to chlorine. The phenoxy group adds steric bulk and may enhance π-π interactions with aromatic residues in target proteins.
- Reference :
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone ()
- Molecular Formula : C₁₂H₁₃ClN₂OS
- Average Mass : 284.76 g/mol
- Key Differences: Substituents: A methylsulfanyl group replaces the (2-chlorophenyl)methylsulfanyl, and the propan-1-one is replaced by a 4-chlorophenyl-ethanone. The 4-chlorophenyl group may alter binding affinity compared to 2-chloro substitution.
- Reference :
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole ()
- Molecular Formula : C₁₆H₁₃Cl₂N₂O₂S₂
- Average Mass : 407.32 g/mol
- Key Differences: Substituents: A sulfonyl group replaces the propan-1-one, and a 4-chlorophenyl group is attached.
- Reference :
1-Allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole ()
- Molecular Formula : C₂₅H₂₁ClN₂S
- Average Mass : 416.97 g/mol
- Key Differences: Substituents: The dihydroimidazole core is fully aromatic (imidazole), with additional phenyl groups at positions 4 and 5. An allyl group replaces the propan-1-one. The allyl group may confer reactivity in metabolic pathways.
- Reference :
Structural and Functional Trends
Substituent Position Effects
- 2-Chlorophenyl vs. This could affect binding to sterically sensitive targets .
- Methylsulfanyl vs. Aromatic Sulfanyl : Methylsulfanyl groups () reduce molecular weight and hydrophobicity, favoring passive diffusion, while aromatic sulfanyl groups (e.g., benzyl) enhance π-stacking interactions .
Ketone vs. Sulfonyl/Sulfanyl Groups
- Propan-1-one (target compound) and ethanone () provide hydrogen-bond acceptors, which may improve target engagement. Sulfonyl groups () introduce stronger polarity but may reduce bioavailability .
Molecular Weight and Bioavailability
- Compounds with lower molecular weights (e.g., at 284.76 g/mol) align more closely with Lipinski’s "Rule of Five" for drug-likeness compared to bulkier analogs (e.g., at 416.97 g/mol) .
Biological Activity
The compound 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a member of the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.84 g/mol. The structure features a chlorophenyl group , a methylsulfanyl group , and an imidazole ring , which contribute to its unique reactivity and biological interactions.
- Enzyme Inhibition : This compound has been shown to interact with various enzymes, potentially acting as an inhibitor. The presence of the imidazole moiety is significant in modulating enzyme activity by mimicking substrate binding sites.
- Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways that regulate cellular processes. For example, studies indicate its potential role in modulating G protein-coupled receptors (GPCRs), which are crucial for various physiological responses .
- Antimicrobial Activity : Some studies have suggested that compounds similar to this one exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antitumor Activity : A recent study highlighted its potential antitumor effects in vitro. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.
- Enzyme Interaction Studies : Research utilizing enzyme assays revealed that the compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This suggests its potential as a therapeutic agent in oncology .
Data Table: Biological Activities and Targets
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Enzyme Inhibition | Kinase activity | |
| Antimicrobial | Bacterial cell wall synthesis | |
| Receptor Modulation | G protein-coupled receptors | |
| Antitumor | Various cancer cell lines |
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
- Functionalization : Subsequent reactions introduce the chlorophenyl and methylsulfanyl groups, optimizing yields through controlled conditions such as temperature and pressure.
- Purification : Techniques like recrystallization or chromatography are employed to isolate the final product with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
